3-Methoxypyridine

Description

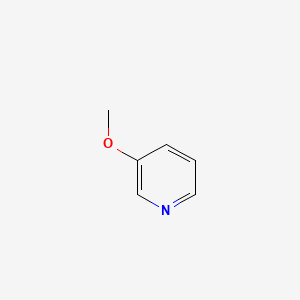

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJSCPRVCHMLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223238 | |

| Record name | 3-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7295-76-3 | |

| Record name | 3-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2A2D8595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine is an aromatic heterocyclic organic compound that serves as a vital intermediate and building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which combines the features of a pyridine ring with a methoxy group, imparts a unique set of chemical and physical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characteristics.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 7295-76-3 |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -1.00 °C (272.15 K)[1] |

| Boiling Point | 168.00 °C (441.15 K) at 760 mmHg |

| 65 °C at 15 mmHg | |

| Density | 1.0455 g/cm³[1] |

| Refractive Index (n20/D) | 1.518 |

| Flash Point | 71 °C (159.8 °F) - closed cup |

| pKa | 4.78 (at 25°C) |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Description |

| Solubility | Highly soluble in water, ethanol, methanol, and dichloromethane.[1] |

| LogP | 0.990 |

| ¹H NMR | Spectral data available, see reference spectroscopic information. |

| ¹³C NMR | Spectral data available, see reference spectroscopic information. |

| IR Spectroscopy | Spectral data available, see reference spectroscopic information. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Synthesis of this compound from 3-Hydroxypyridine

A common and effective method for the synthesis of this compound is the methylation of 3-hydroxypyridine. This can be achieved through various methylating agents. The following protocol is a generalized procedure based on common laboratory practices for ether synthesis.

Materials:

-

3-Hydroxypyridine

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Dimethyl sulfate (or methyl iodide)

-

Anhydrous solvent (e.g., acetone, DMF, or THF)

-

Distilled water

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a base (e.g., powdered sodium hydroxide or potassium carbonate) to the solution to deprotonate the hydroxyl group, forming the corresponding pyridoxide salt.

-

Slowly add a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Ortho-Lithiation of this compound

The methoxy group in this compound can direct ortho-lithiation, a powerful tool for the functionalization of the pyridine ring. Mesityllithium is an effective base for this transformation.

Materials:

-

This compound

-

Mesityllithium (as the metalating base)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodine, DMF, etc.)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic extraction solvent (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of mesityllithium in THF to the reaction mixture.

-

Stir the mixture at low temperature for the specified time to allow for the formation of the lithiated intermediate.

-

Add the desired electrophile to the reaction mixture and allow it to react, gradually warming to room temperature if necessary.

-

Quench the reaction by the slow addition of a suitable quenching solution, such as saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent like diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow for Ortho-Lithiation of this compound

Caption: A workflow diagram illustrating the key steps in the ortho-lithiation of this compound.

Reactivity and Applications

This compound's reactivity is characterized by the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group. The nitrogen atom in the pyridine ring provides a site for protonation and alkylation, and it can act as a ligand in coordination chemistry.[2] The methoxy group directs electrophilic substitution and, as detailed above, facilitates ortho-lithiation.

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities, including potential effects on neurotransmitter systems and as inhibitors of enzymes like Sir2 histone/protein deacetylases.[1] Furthermore, substituted methoxypyridines are integral components in the development of gamma-secretase modulators and PI3K/mTOR dual inhibitors for potential cancer therapy.[3]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[6]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Sir2 Protein Deacetylases: Evidence for Chemical Intermediates and Functions of a Conserved Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule regulation of Sir2 protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-methoxypyridine. It is an essential resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development. This document details the physicochemical and spectroscopic properties of this compound, along with established experimental protocols for its synthesis and key chemical transformations. Furthermore, it explores the significant role of the this compound scaffold in the development of novel therapeutics, particularly as a key structural motif in gamma-secretase modulators and PI3K/mTOR dual inhibitors.

Molecular Structure and Identification

This compound is an aromatic heterocyclic organic compound. It consists of a pyridine ring substituted with a methoxy group at the 3-position.[1][2] The presence of the nitrogen atom in the pyridine ring and the methoxy group significantly influences its chemical and physical properties.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 7295-76-3[1] |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol [1] |

| SMILES | COC1=CN=CC=C1[1] |

| InChI | InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3[1] |

| InChIKey | UMJSCPRVCHMLSP-UHFFFAOYSA-N[1] |

| Synonyms | beta-Methoxypyridine, Pyridine, 3-methoxy-[1] |

A DOT language representation of the logical relationship for the identification of this compound is provided below.

References

A Technical Guide to the Solubility of 3-Methoxypyridine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of 3-Methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile in different organic solvents is critical for process development, reaction optimization, purification, and formulation. This guide compiles available quantitative data, details common experimental protocols for solubility determination, and illustrates a typical workflow for these measurements.

Quantitative Solubility Data

The solubility of this compound is a fundamental physical property influencing its handling and reactivity in various chemical processes. While extensive datasets are not broadly published in single resources, information from chemical suppliers and databases indicates its general solubility characteristics. This compound is reported to be miscible or soluble in a range of common organic solvents. For instance, it is known to be soluble in methanol, chloroform, and ethyl acetate.

For practical lab use, this compound is often cited as being miscible with many organic solvents, but precise quantitative data (e.g., g/100mL at a specific temperature) is often determined empirically based on the needs of a specific process. The following table summarizes the available qualitative and quantitative information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 10-100 g/L | Quantitative |

| Chloroform | Ambient | Soluble | Qualitative |

| Methanol | Ambient | Soluble | Qualitative |

| Ethyl Acetate | Ambient | Soluble | Qualitative |

| Toluene | Not Specified | Not Specified | - |

| Acetone | Not Specified | Not Specified | - |

| Dichloromethane | Not Specified | Not Specified | - |

Note: "Soluble" or "Miscible" indicates that the compound dissolves readily, but specific concentration limits are not always provided in general chemical datasheets. For drug development and process chemistry, it is imperative to determine these values experimentally under the specific conditions of the intended application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is achieved through well-defined experimental methods. The most common and reliable method for determining the solubility of a liquid or solid compound in a solvent is the isothermal equilibrium method . This method ensures that the solution has reached a state of saturation at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Thermostatically controlled vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Detailed Methodology (Isothermal Equilibrium):

-

Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. Adding an excess of the solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vial is placed in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the sample is allowed to sit for several hours at the same constant temperature to allow the excess, undissolved solute to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles.

-

Quantification:

-

A precise volume of the clear, saturated solution is carefully transferred to a pre-weighed volumetric flask and diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred for their specificity and accuracy.

-

A calibration curve is first generated using standard solutions of this compound of known concentrations.

-

The concentration of the unknown sample is then calculated by comparing its instrument response to the calibration curve.

-

-

Data Reporting: The solubility is typically reported in units such as grams per 100 mL of solvent (g/100mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.

Visualization of Experimental Workflow

The logical steps involved in determining the solubility of a compound like this compound can be visualized as a clear workflow. The following diagram, generated using Graphviz, outlines the standard procedure from preparation to final data analysis.

Caption: Workflow for Isothermal Solubility Determination.

An In-depth Technical Guide to the Basicity and pKa of 3-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and associated pKa values of 3-methoxypyridine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The document details its electronic properties, presents quantitative data, and outlines standard experimental protocols for pKa determination.

Basicity and Electronic Effects of this compound

This compound is an aromatic heterocycle where a methoxy group is substituted at the 3-position of a pyridine ring.[1] The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom within the ring, which is available for protonation.[1] The position of the methoxy substituent significantly influences this basicity through a combination of inductive and resonance effects.

The methoxy group is generally considered an electron-donating group.[2] However, its effect on the basicity of the pyridine nitrogen is position-dependent. Unlike in 4-methoxypyridine, where the electron-donating resonance effect directly increases electron density on the nitrogen atom, the 3-position placement does not allow for such direct resonance stabilization of the protonated form.[2] Resonance structures show that while the methoxy group donates electron density to the ring, a negative charge is not placed on the nitrogen atom.[2] Consequently, this compound is less basic than both 4-methoxypyridine and unsubstituted pyridine.[2]

The logical relationship of the electronic effects influencing the basicity of this compound is illustrated in the diagram below.

Quantitative Data: pKa Values

The acid dissociation constant (pKa) of the conjugate acid (the pyridinium ion) is the standard quantitative measure of a pyridine's basicity. A lower pKa value indicates a weaker base. The reported pKa values for this compound are summarized below for comparison.

| Parameter | Reported pKa Value | Temperature (°C) | Method | Reference |

| pKa | 4.78 | 25 | Not Specified | [3][4] |

| Experimental pKa | 4.91 | Not Specified | Not Specified | [5] |

| Predicted pKa | 4.81 | Not Specified | Computational (ChemAxon) | [5] |

| pKa (Pyridinium Ion) | 5.2 | 25 | Not Specified | [6][7] |

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined using several well-established analytical techniques. The choice of method often depends on the compound's properties (e.g., solubility, presence of a chromophore) and the available equipment. The most common methods are potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining the pKa of a substance.

Potentiometric Titration

This is a classical and widely used method for determining the pKa of acids and bases.[8]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.

-

Titration: The solution is placed in a thermostatted vessel (e.g., at 25°C) and is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: A calibrated pH electrode is immersed in the solution, and the pH is recorded after each incremental addition of the acid titrant. The titration continues past the equivalence point.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a UV-active chromophore near the site of protonation, leading to a change in the UV-Vis spectrum upon ionization.[2][9]

Methodology:

-

Solution Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., pH 3 to pH 7) are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A fixed aliquot of the this compound stock solution is added to each buffer solution to achieve the same final concentration. The UV-Vis absorption spectrum (e.g., 230-500 nm) for each solution is recorded.[2]

-

Data Collection: The absorbance at one or more wavelengths where the protonated and neutral forms have different molar absorptivities is recorded for each pH value. An isosbestic point, where the molar absorptivity of both forms is identical, should be identified to confirm a simple two-state equilibrium.

-

Data Analysis: The absorbance is plotted against pH, which generates a sigmoidal curve.[9] The pKa is determined from the inflection point of this curve, often by fitting the data to the Henderson-Hasselbalch equation.[10]

NMR Spectroscopy

NMR spectroscopy can determine pKa by monitoring the chemical shifts of nuclei (typically ¹H) close to the ionization site, as these shifts are sensitive to the protonation state of the molecule.[4][6] This method is advantageous as it can be used for impure samples.[7]

Methodology:

-

Sample Preparation: A series of samples are prepared by dissolving this compound in a suitable solvent (e.g., D₂O) across a range of pD (pH in D₂O) values centered around the expected pKa.

-

Data Collection: A ¹H NMR spectrum is acquired for each sample. The chemical shifts of the aromatic protons on the pyridine ring are recorded at each pD.[6]

-

Data Analysis: The chemical shift of a specific proton is plotted against the pD value. This plot yields a sigmoidal titration curve.[4] The pKa is determined by identifying the pD at the inflection point of the curve, which corresponds to the point where the observed chemical shift is halfway between the shifts of the fully protonated and the neutral species.[11]

References

- 1. hi-tec.tripod.com [hi-tec.tripod.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]

- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

An In-depth Technical Guide to 3-Methoxypyridine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine, also known by its synonym beta-Methoxypyridine, is a heterocyclic aromatic organic compound with the chemical formula C₆H₇NO. It belongs to the family of methoxypyridines, where a methoxy group is substituted on the pyridine ring. The position of the methoxy group at the 3-position of the pyridine ring imparts specific chemical reactivity and properties that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 7295-76-3 |

| Synonyms | beta-Methoxypyridine, Pyridine, 3-methoxy- |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 65 °C at 15 mmHg |

| Density | 1.083 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.518 |

| Flash Point | 71 °C (159.8 °F) - closed cup |

| Solubility | Soluble in water and common organic solvents |

| pKa (Strongest Basic) | 4.81 |

| LogP | 0.990 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-methylation of 3-hydroxypyridine. Several methylation agents and conditions have been explored to achieve selective O-methylation over the competing N-methylation of the pyridine ring nitrogen. A general workflow for this synthesis is depicted below.

Reactivity of 3-Methoxypyridine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and experimental data concerning the electrophilic aromatic substitution (EAS) reactions of 3-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the strategic design of complex molecular architectures.

Core Principles: Reactivity and Regioselectivity

The reactivity of the this compound ring towards electrophiles is governed by a delicate interplay of electronic effects from both the pyridine nitrogen and the methoxy substituent.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack compared to benzene, as it reduces the nucleophilicity of the π-system. Consequently, electrophilic substitution on pyridine requires harsher conditions than on benzene.[1][2] Under strongly acidic conditions, the nitrogen atom can be protonated, further increasing the deactivation of the ring.[3]

-

Methoxy Group: Conversely, the methoxy group at the 3-position is a powerful activating group. While it has a slight electron-withdrawing inductive effect, its primary influence is a strong electron-donating resonance effect (+M). The oxygen atom's lone pairs can donate electron density into the aromatic system, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.[4][5]

The combination of these opposing effects results in a pyridine ring that is more reactive towards electrophiles than unsubstituted pyridine but less reactive than anisole (methoxybenzene).

The regioselectivity of the reaction—the position of electrophilic attack—is primarily controlled by the activating, ortho-, para-directing methoxy group. The positions ortho (C2 and C4) and para (C6) to the methoxy group are electronically enriched and are the preferred sites of substitution. The C5 position remains the most deactivated due to its meta relationship to the activating methoxy group and its proximity to the electron-withdrawing nitrogen.

The stability of the intermediate σ-complex determines the major product. Attack at C2, C4, and C6 allows for resonance structures where the positive charge is delocalized onto the methoxy group's oxygen atom, providing significant stabilization. Attack at other positions does not allow for this extra stabilization.

Electrophilic Halogenation

Halogenation is a synthetically valuable transformation for this compound, providing precursors for cross-coupling reactions and other functionalizations. The choice of halogenating agent and reaction conditions can influence the regioselectivity of the substitution.

Quantitative Data Summary

The following table summarizes the product distribution for the bromination of this compound under specific conditions, demonstrating the influence of the reaction environment on regioselectivity.

| Halogenating Agent | Solvent | Temperature (°C) | C2-Br (%) | C4-Br (%) | C6-Br (%) | Reference |

| Br₂ | SO₂ClF | -70 | 8 | 15 | 77 | [Olah, G. A., et al. (1981)] |

Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. This compound is used as a close proxy for 3-hydroxypyridine in the cited study.

Experimental Protocols

2.2.1 Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and effective reagent for the chlorination of activated aromatic rings.

-

Materials:

-

This compound

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or DCM for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).

-

Add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chlorinated this compound derivative(s).

-

2.2.2 Iodination with Iodine and an Oxidizing Agent

Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.

-

Materials:

-

This compound

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or Sodium periodate (NaIO₄)

-

Methanol or Acetonitrile

-

Sodium thiosulfate solution

-

Ethyl acetate or DCM for extraction

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the reaction solvent.

-

Add iodine (1.0-1.5 equivalents) and the oxidizing agent (e.g., periodic acid, ~0.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-24 hours, monitoring by TLC.

-

After the reaction is complete, quench by adding a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to isolate the iodinated product(s).

-

Nitration

The introduction of a nitro group onto the pyridine ring is challenging due to the deactivating nature of the ring and the strongly acidic conditions typically required, which can lead to N-protonation.[3] However, using specific nitrating systems can lead to successful substitution.

Experimental Protocol: Nitration with Potassium Nitrate and Sulfuric Acid

This classical method uses an in-situ generation of the nitronium ion (NO₂⁺).

-

Materials:

-

This compound

-

Potassium Nitrate (KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add this compound (1.0 equivalent).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until the substrate is completely dissolved.

-

In a separate beaker, carefully prepare the nitrating mixture by dissolving potassium nitrate (1.0-1.1 equivalents) in a minimal amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Sulfonation

Sulfonation of the pyridine ring is notoriously difficult, requiring very high temperatures and often the use of a mercury catalyst with oleum (fuming sulfuric acid).[6][7] The methoxy group on this compound activates the ring, which may allow for sulfonation under slightly less forcing conditions, though the reaction is still expected to be challenging due to the strongly acidic medium. The primary product is expected to be substitution at the C6 position.

Experimental Protocol: Sulfonation with Oleum

Caution: This reaction involves highly corrosive reagents and high temperatures. Extreme care must be taken.

-

Materials:

-

This compound

-

Oleum (fuming sulfuric acid, e.g., 20% SO₃)

-

Mercury(II) sulfate (catalyst, optional but recommended)

-

Calcium carbonate or Barium hydroxide for workup

-

Water

-

-

Procedure:

-

In a heavy-walled, sealed reaction vessel suitable for high temperatures, place this compound (1.0 equivalent) and mercury(II) sulfate (catalytic amount).

-

Carefully add oleum (a significant excess).

-

Seal the vessel and heat the mixture to 220-250 °C for 12-24 hours.

-

After cooling completely, carefully dilute the reaction mixture by pouring it onto a large amount of crushed ice.

-

Neutralize the highly acidic solution by adding calcium carbonate or barium hydroxide until effervescence ceases and the pH is near neutral. This will precipitate insoluble calcium or barium sulfate.

-

Filter the mixture to remove the sulfate precipitate.

-

The filtrate contains the salt of the pyridine sulfonic acid. Further purification may involve crystallization or conversion to a different salt form.

-

Friedel-Crafts Alkylation and Acylation

Standard Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[8] This coordination forms a positively charged complex, which severely deactivates the ring towards electrophilic attack.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. quora.com [quora.com]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 7. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

3-Methoxypyridine electronic properties of the pyridine ring

An In-depth Technical Guide to the Electronic Properties of the 3-Methoxypyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the pyridine ring in this compound. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their utility being largely dictated by the electronic landscape of the heterocyclic ring.[1][2] The introduction of a methoxy substituent at the 3-position imparts a unique combination of inductive and resonance effects that modulate the ring's basicity, reactivity, and spectroscopic characteristics. This document details these electronic properties through a consolidation of experimental data and computational insights. It further provides standardized experimental and computational protocols for the characterization of this compound and related compounds, intended to support research and development efforts in fields reliant on substituted pyridines.

Core Electronic Properties: A Quantitative Overview

The electronic character of this compound is defined by a combination of its basicity (pKa), the electronic influence of the methoxy group as quantified by Hammett constants, and its response to spectroscopic interrogation (NMR). The following table summarizes key quantitative data for this compound.

| Property | Value | Source / Method |

| pKa (Strongest Basic) | 4.81 | ChemAxon (Predicted)[3] |

| Hammett Constant (σ) | σm ≈ 0.12 | Inferred from Benzoic Acid Ionization[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, J=2.4, 1.6 Hz, 1H), 7.56–7.51 (m, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.24–7.18 (m, 1H), 6.97 (m, J=8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | [5] |

| HOMO Energy | Dependent on computational method | DFT Calculations[1][2] |

| LUMO Energy | Dependent on computational method | DFT Calculations[1][2] |

Analysis of Electronic Effects

The electronic properties of the pyridine ring in this compound are governed by the interplay between the electron-withdrawing nitrogen heteroatom and the dual nature of the 3-methoxy substituent.

Inductive and Resonance Effects

The methoxy group exerts two opposing electronic effects on the pyridine ring:

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density from the ring through the sigma bond.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

In this compound, the nitrogen atom acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution compared to benzene. The methoxy group's +R effect increases the electron density on the ring, particularly at positions 2, 4, and 6, while its -I effect deactivates all positions. The overall effect on reactivity and electron distribution is a nuanced balance of these factors.

Caption: Logical relationship of electronic effects in this compound.

Basicity and pKa

The basicity of pyridine derivatives is determined by the availability of the lone pair of electrons on the ring nitrogen atom. The predicted pKa of this compound is 4.81, which is slightly lower than that of pyridine (pKa ≈ 5.2).[3] This indicates that the methoxy group at the 3-position results in a slight decrease in the basicity of the nitrogen atom. This can be attributed to the dominant electron-withdrawing inductive effect (-I) of the methoxy group at the meta position, which reduces the electron density on the nitrogen.

NMR Spectroscopic Signature

The ¹H and ¹³C NMR chemical shifts are sensitive indicators of the electron distribution within the molecule.[6] In this compound, the electron-donating resonance effect of the methoxy group would be expected to cause an upfield shift (lower ppm) of the protons and carbons at the ortho (C2, C4) and para (C6) positions relative to the methoxy group, compared to unsubstituted pyridine. However, the precise chemical shifts are a result of the combined inductive, resonance, and anisotropic effects of both the nitrogen atom and the methoxy group.[5][7]

Reactivity

The electronic properties dictate the regioselectivity of chemical reactions.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. The activating (+R) effect of the methoxy group makes substitution more favorable than in pyridine itself and directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6).

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially with a leaving group present. The methoxy group can be displaced in some nucleophilic amination reactions.[8]

Experimental and Computational Protocols

Accurate characterization of the electronic properties of this compound relies on standardized experimental and computational methods.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance by measuring pH changes upon the addition of a titrant.[9][10]

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

-

Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[9]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[11]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Replication: Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[9]

Caption: Experimental workflow for pKa determination.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus.[6]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]

-

¹H NMR Acquisition (400 MHz):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition (101 MHz):

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate ¹H signals and assign both ¹H and ¹³C peaks based on chemical shifts, coupling constants, and comparison with literature data or prediction software.

Computational Protocol: Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly DFT, are powerful tools for predicting electronic properties like orbital energies and electron distribution.[1][2]

Methodology:

-

Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).[2]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set.[1][12]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (no imaginary frequencies).[2]

-

Property Calculation: Perform single-point energy calculations to determine electronic properties.[2] This includes:

-

Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Electron Density and Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

-

-

Analysis: Analyze the output files to extract quantitative data and visualize orbitals and electron density surfaces.

Caption: Computational workflow for DFT analysis of electronic properties.

Conclusion

The electronic properties of the pyridine ring in this compound are a product of the strong electron-withdrawing nature of the ring nitrogen and the dual electronic effects of the 3-methoxy substituent. While the inductive effect slightly reduces the basicity of the nitrogen atom compared to pyridine, the resonance effect plays a crucial role in directing the regioselectivity of substitution reactions. The quantitative data from NMR spectroscopy and the insights from computational chemistry provide a detailed picture of the electron distribution, which is fundamental for predicting the molecule's behavior in chemical and biological systems. The protocols outlined in this guide offer a standardized approach for the characterization of this compound and its analogs, thereby supporting the rational design of new molecules in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Showing Compound this compound (FDB004414) - FooDB [foodb.ca]

- 4. Hammett substituent constants [stenutz.eu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. benchchem.com [benchchem.com]

The Diverse Biological Activities of 3-Methoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and neurological activities of these compounds. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization and the dual inhibition of the PI3K/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells.

Quantitative Data Summary: Anticancer Activity (Tubulin Inhibitors)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| VI | HCT-116 | 4.83 | [1][2] |

| HepG2 | 3.25 | [1][2] | |

| MCF-7 | 6.11 | [1][2] | |

| 9p | HeLa | Not specified, but potent | [3] |

| MCF-7 | Not specified, but potent | [3] | |

| A549 | Not specified, but potent | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin, GTP, fluorescence reporter (e.g., DAPI), general tubulin buffer, test compounds.

-

Procedure:

-

Prepare a tubulin master mix on ice containing tubulin, GTP, and the fluorescent reporter in the general tubulin buffer.

-

Add dilutions of the test compound to a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin master mix to each well.

-

Immediately measure the fluorescence intensity at 37°C over time using a fluorescence plate reader.

-

-

Data Analysis: The increase in fluorescence corresponds to tubulin polymerization. The inhibitory activity of the compounds is determined by the reduction in the rate and extent of fluorescence increase.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by this compound derivatives.

PI3K/mTOR Dual Inhibition

A distinct class of sulfonamide methoxypyridine derivatives has been developed as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5][6] This dual inhibition effectively blocks a critical signaling pathway that promotes cell proliferation, survival, and metabolism in many cancers.

Quantitative Data Summary: Anticancer Activity (PI3K/mTOR Inhibitors)

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) | Reference |

| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [4][6] |

| mTOR | 23 | HCT-116 | 20 | [4][6] |

Experimental Protocol: Western Blot Analysis for PI3K/mTOR Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway.

-

Procedure:

-

Treat cancer cells with the this compound derivative.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of PI3K, Akt, and mTOR.

-

Use secondary antibodies conjugated to a detection system (e.g., HRP) and visualize the protein bands.

-

-

Data Analysis: A decrease in the phosphorylation of downstream targets like Akt indicates inhibition of the PI3K/mTOR pathway.[4][6]

Signaling Pathway: PI3K/mTOR Inhibition

Caption: Dual inhibition of the PI3K/mTOR pathway.

Antimicrobial Activity

While research is more extensive for pyridine derivatives in general, some studies have indicated the potential of this compound derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6c (3-hydroxypyridine-4-one derivative with -OCH3) | S. aureus | 32 | [4][7] |

| E. coli | 32 | [4][7] | |

| 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative) | S. pneumoniae (ATCC 49619) | - | [8] |

| 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative) | S. pneumoniae (ATCC 49619) - antibiofilm (MBIC) | 0.5 | [8] |

Note: Data for specific this compound derivatives is limited. The table includes closely related structures to indicate potential activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Workflow: Antimicrobial Screening

Caption: Workflow for the screening of antimicrobial this compound derivatives.

Neurological Activity

The exploration of this compound derivatives for neurological applications is an emerging field. Research has primarily focused on the neuroprotective effects of the closely related 3-hydroxypyridine derivatives, which have shown promise in models of stroke and other neurodegenerative conditions.[1][3][9] However, recent studies on this compound derivatives as gamma-secretase modulators for Alzheimer's disease highlight the potential of this specific scaffold in targeting neurological disorders.

Key Findings in Neurological Research:

-

Neuroprotection: 3-Hydroxypyridine derivatives have demonstrated neuroprotective effects by reducing neurological deficits and neuronal damage in animal models of hemorrhagic stroke.[1] Their mechanisms are thought to involve antioxidant and anti-inflammatory actions.

-

Alzheimer's Disease: A novel series of this compound-derived gamma-secretase modulators has been shown to reduce the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[2] Notably, some of these compounds were found to cross the blood-brain barrier.[2]

-

Psychotropic Effects: 3-Hydroxypyridine derivatives have been reported to possess a broad spectrum of psychotropic effects, including anti-aggressive and anticonvulsant actions in animal models.[3]

Experimental Protocol: In Vivo Model of Hemorrhagic Stroke

-

Animal Model: Male Wistar rats are commonly used.

-

Procedure:

-

Induce intracerebral hemorrhage through surgical procedures.

-

Administer the test compound (e.g., intraperitoneally) at various time points before or after the induction of stroke.

-

Assess neurological deficits using standardized scoring systems (e.g., McGrow scale) at different time points post-surgery.

-

Perform histological analysis of brain tissue to evaluate the extent of neuronal damage and edema.[1]

-

Logical Relationship: Development of Neuroprotective Agents

Caption: Logical workflow for developing this compound-based neuroprotective agents.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as tubulin polymerization and PI3K/mTOR inhibitors, has yielded several potent lead compounds. While the exploration of their antimicrobial and neurological activities is at an earlier stage, the initial findings are encouraging and warrant further investigation. This technical guide provides a solid foundation for researchers to build upon, offering organized data, detailed methodologies, and clear visualizations of the underlying biological principles. Continued structure-activity relationship studies and the exploration of novel mechanisms of action will undoubtedly unlock the full therapeutic potential of this compound derivatives.

References

- 1. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of 3-hydroxypyridine derivatives on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methoxypyridine from 3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-methoxypyridine from 3-hydroxypyridine, a crucial transformation in the development of novel pharmaceuticals and functional materials. The O-methylation of 3-hydroxypyridine presents a challenge in achieving high chemoselectivity, as competitive N-methylation of the pyridine ring can occur. This guide outlines effective methods to favor the desired O-alkylation, presenting reaction conditions, reagents, and expected yields.

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry for the preparation of various therapeutic agents. The synthesis typically involves the O-methylation of commercially available 3-hydroxypyridine. The challenge in this synthesis lies in the dual reactivity of 3-hydroxypyridine, which can undergo both O-methylation and N-methylation. The choice of methylating agent, base, and reaction conditions is critical to selectively obtain the desired this compound product. This document details a reliable protocol using diazomethane, which has been shown to provide good yields and high selectivity for O-methylation.[1]

Key Transformation: O-Methylation of 3-Hydroxypyridine

The core reaction is the methylation of the hydroxyl group of 3-hydroxypyridine. A common and effective method involves the use of diazomethane in a suitable solvent system.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Method 1: O-Methylation using Ethereal-Diazomethane

This protocol is adapted from a method that demonstrates high chemoselectivity for O-methylation over N-methylation.[1]

Materials:

-

3-Hydroxypyridine

-

tert-Butanol

-

Ethereal-diazomethane solution (freshly prepared)

-

Triethylamine (if starting with 3-hydroxypyridine hydrochloride salt)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of 3-Hydroxypyridine Solution:

-

In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 mmol) in tert-butanol (6.0 mL).

-

If using a hydrochloride salt of 3-hydroxypyridine, add triethylamine (1.5 equiv.) to neutralize the salt prior to dissolution.

-

-

Reaction Setup:

-

Cool a freshly prepared ethereal-diazomethane solution (10.0 equiv.) in a separate flask to -20 °C using a cooling bath.

-

-

Methylation Reaction:

-

Slowly add the solution of 3-hydroxypyridine in tert-butanol to the cooled ethereal-diazomethane solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC). The reaction time can influence the yield.[1]

-

-

Work-up:

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Data Presentation

The following table summarizes the yields obtained for the O-methylation of 3-hydroxypyridine and its derivatives using the ethereal-diazomethane method.[1]

| Starting Material (3-Hydroxypyridine Derivative) | Product (this compound Derivative) | Yield (%) | Purity (%) |

| 3-Hydroxypyridine | This compound | 75 | 97-99 |

| 3-Hydroxy-4,5-disubstituted Pyridines | 3-Methoxy-4,5-disubstituted Pyridines | 54-94 | 97-99 |

Note: The purity of the products was determined by analytical reverse-phase HPLC.[1] The reaction temperature is a critical parameter for selective O-methylation; higher temperatures may favor the formation of the N-methyl by-product.[1]

Alternative Methylation Reagents

While diazomethane is effective, other methylating agents can also be employed for the synthesis of this compound. These methods often require different bases and solvent systems. A summary of alternative reagents is provided below.

| Methylating Agent | Base | Solvent |

| Dimethyl sulfate | Sodium hydroxide | - |

| Iodomethane | Potassium carbonate | Acetone/Ether |

| Methyl chloride | Sodium methoxide | DMSO |

| Iodomethane | Sodium methoxide | DMF |

The choice of reagent and conditions can depend on the specific substituents present on the pyridine ring and the desired scale of the reaction.

Safety Precautions

-

Diazomethane is highly toxic, explosive, and a potent carcinogen. All manipulations involving diazomethane must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use non-etched glassware and avoid sharp edges.

-

Handle all organic solvents and reagents in a fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its application in various fields of chemical research and development.

References

3-Methoxypyridine: A Versatile Ligand in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine is an aromatic heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the pyridine nitrogen and the methoxy group at the 3-position, make it a versatile ligand for a wide range of metal ions. The nitrogen atom provides a primary coordination site, while the methoxy group can influence the ligand's electron-donating capacity and steric profile, thereby tuning the properties of the resulting metal complexes. This document provides a detailed overview of this compound as a ligand, including its coordination behavior, synthesis of its metal complexes, and applications in catalysis and bioinorganic chemistry.

Coordination Properties of this compound

This compound typically acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. The methoxy group at the 3-position is electron-donating, which can increase the electron density on the pyridine ring and enhance the ligand's basicity compared to unsubstituted pyridine. This enhanced electron-donating ability can lead to stronger metal-ligand bonds.

The coordination of this compound to a metal center can be represented by the following generalized scheme:

Caption: Generalized coordination of this compound to a metal ion.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the nature of the solvent, and the reaction conditions (e.g., temperature, reaction time) can influence the final product's composition and structure.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II)

This protocol is adapted from the synthesis of dichlorobis(pyridine)copper(II).

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

This compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 1.0 g of CuCl₂·2H₂O in 20 mL of warm ethanol.

-

In a separate beaker, dissolve 1.28 g of this compound in 10 mL of ethanol.

-

Slowly add the this compound solution to the copper(II) chloride solution with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

-

Dry the final product in a desiccator over anhydrous calcium sulfate.

Workflow for the Synthesis of [Cu(3-MP)₂Cl₂]:

Caption: Experimental workflow for the synthesis of dichlorobis(this compound)copper(II).

Spectroscopic and Structural Data

The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic signatures. While a comprehensive database for a wide range of this compound complexes is still under development, data from related structures, such as those of 4-methoxypyridine and other substituted pyridines, can provide valuable insights.

| Complex | Metal-Ligand Bond Lengths (Å) | Coordination Geometry | Key IR Bands (cm⁻¹) (Pyridine Ring) | UV-Vis λmax (nm) |

| [Cu₄(μ₄-O)Cl₆(4-MOP)₄] | Cu-N: ~2.0-2.1 | Distorted Trigonal Bipyramidal | ~1600, 1500, 1030 | ~270 (π-π*), ~750 (d-d) |

| [Co(NCS)₂(4-MOP)₂]n | Co-N(py): ~2.1-2.2 | Octahedral (bridged) | Not reported | Not reported |

Data for 4-methoxypyridine (4-MOP) complexes are used as illustrative examples due to the limited availability of data for this compound complexes.

Applications in Catalysis

Metal complexes of pyridine and its derivatives are well-known catalysts for a variety of organic transformations. The electronic properties of the pyridine ligand can be tuned by substituents to modulate the catalytic activity of the metal center. The electron-donating methoxy group in this compound can enhance the catalytic activity of the metal center in oxidation reactions.

Catalytic Oxidation of Alcohols

Copper(II) complexes with pyridine-based ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes and ketones. A plausible catalytic cycle involves the formation of a copper(II)-alkoxide intermediate, followed by a hydrogen atom abstraction or a two-electron oxidation process.

Caption: A simplified proposed catalytic cycle for the oxidation of alcohols by a Cu(II)-pyridine complex.

Bioinorganic Chemistry Applications

The biological activity of metal complexes is an area of intense research, with applications in medicinal chemistry and drug development. Pyridine derivatives and their metal complexes have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves the interaction of the metal complex with biological macromolecules such as DNA or enzymes.

Antimicrobial Activity

Silver(I) complexes of pyridine derivatives have shown promising antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The activity is believed to arise from the synergistic effect of the silver ion and the pyridine-based ligand. While specific data for this compound-silver complexes is limited, the general trend observed for related compounds suggests potential for such applications.

Cytotoxicity and Anticancer Potential

Zinc(II) complexes with substituted pyridine ligands have been investigated for their cytotoxic effects against various cancer cell lines.[1][2][3][4] These complexes can interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells. The substituent on the pyridine ring can influence the lipophilicity and cellular uptake of the complex, thereby modulating its biological activity.

Logical Relationship for Potential Bio-activity:

Caption: Factors influencing the potential biological activity of this compound metal complexes.

Conclusion

This compound is a ligand with considerable potential in coordination chemistry. Its straightforward synthesis, tunable electronic properties, and ability to form stable complexes with a variety of metals make it an attractive candidate for applications in catalysis and bioinorganic chemistry. Further research into the synthesis and characterization of a broader range of this compound complexes will undoubtedly open up new avenues for the development of novel catalysts and therapeutic agents.

References

- 1. Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc(II) Terpyridine Complexes: Substituent Effect on Photoluminescence, Antiproliferative Activity, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many biologically active compounds, and the methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the this compound core, enabling the construction of complex molecules with potential therapeutic applications. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds.

Quantitative Data for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Entry | Aryl Halide | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | Adapted from[1] |

| 2 | 3-Bromo-5-methoxypyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88 | Hypothetical, based on |

| 3 | 2-Chloropyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 91 | Adapted from |